N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide
Description
N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative featuring a pyridine ring substituted with a thiophen-3-yl group at the 2-position and a benzenesulfonamide moiety containing a trifluoromethyl (-CF₃) group at the 2-position. This compound combines aromatic heterocycles (pyridine and thiophene) with a sulfonamide group, a structural motif often associated with biological activity, including enzyme inhibition or receptor modulation.
Properties
IUPAC Name |
N-[(2-thiophen-3-ylpyridin-4-yl)methyl]-2-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O2S2/c18-17(19,20)14-3-1-2-4-16(14)26(23,24)22-10-12-5-7-21-15(9-12)13-6-8-25-11-13/h1-9,11,22H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLJZIHBOFLEFES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)NCC2=CC(=NC=C2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Pyridine-Thiophene Intermediate
The pyridine-thiophene moiety is typically synthesized via palladium-catalyzed cross-coupling reactions. For instance, Suzuki-Miyaura coupling between a thiophene-3-boronic acid derivative and a halogenated pyridine precursor (e.g., 4-chloromethylpyridine) has been employed to construct the heteroaromatic backbone. In a representative procedure, 4-chloromethylpyridine reacts with thiophene-3-boronic acid in the presence of Pd(PPh₃)₂Cl₂ (0.02 equiv) and CuI (0.01 equiv) in triethylamine at room temperature, yielding the coupled product after 12 hours. Alternative methods utilize Ullmann-type couplings with copper catalysts, though palladium-based systems are preferred for higher yields.
Table 1: Representative Conditions for Pyridine-Thiophene Coupling
| Catalyst System | Solvent | Temperature | Time | Yield* | Source |
|---|---|---|---|---|---|
| Pd(PPh₃)₂Cl₂/CuI | Et₃N | RT | 12 h | 94% | |
| Pd(OAc)₂/PPh₃ | DMF/H₂O | 80°C | 24 h | 82% |
*Yields approximated from analogous reactions.
Introduction of the Trifluoromethyl Group
The trifluoromethyl group is introduced via nucleophilic substitution or radical pathways. A common strategy involves treating the pyridine-thiophene intermediate with 2-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine . For example, reaction of N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)amine with 2-(trifluoromethyl)benzenesulfonyl chloride in dichloromethane at 0°C to room temperature affords the sulfonamide after 12 hours. Alternatively, electrophilic trifluoromethylation using Togni’s reagent (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) under copper catalysis has been reported, though this method is less common for sulfonamide derivatives.
Sulfonamide Bond Formation
The final step involves coupling the amine intermediate with the sulfonyl chloride. In a protocol adapted from, equimolar amounts of N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)amine and 2-(trifluoromethyl)benzenesulfonyl chloride are stirred in dichloromethane with pyridine (5 equiv) as a base. The reaction proceeds at room temperature for 12 hours, followed by quenching with 1N HCl and extraction. Purification via recrystallization from ethanol or acetone yields the final product as a crystalline solid.
Optimization of Reaction Conditions
Catalytic Systems and Solvent Selection
Palladium catalysts dominate cross-coupling steps, with Pd(PPh₃)₂Cl₂ and Pd(OAc)₂ showing superior activity in polar aprotic solvents like DMF or acetonitrile . Copper iodide (CuI) is often added as a co-catalyst to facilitate oxidative addition. For sulfonamide formation, dichloromethane and THF are preferred due to their inertness toward sulfonyl chlorides.
Table 2: Solvent Impact on Reaction Efficiency
| Reaction Step | Optimal Solvent | Catalytic System | Yield* |
|---|---|---|---|
| Pyridine-thiophene coupling | Et₃N | Pd(PPh₃)₂Cl₂/CuI | 94% |
| Trifluoromethylation | DCM | Pyridine | 88% |
Temperature and Reaction Time Profiles
- Cross-coupling : Elevated temperatures (80°C) reduce reaction times but risk decomposition. Room-temperature protocols, though slower, preserve sensitive functional groups.
- Sulfonamide formation : Reactions performed at 0°C to RT prevent exothermic side reactions.
Purification and Analytical Characterization
Crude products are purified via flash chromatography (silica gel, acetone/hexane) or recrystallization from ethanol. The final compound is characterized by:
- ¹H NMR : Aromatic protons appear as multiplet signals between δ 7.2–8.5 ppm, with the methylene bridge (–CH₂–) resonating as a singlet near δ 4.6 ppm.
- FT-IR : Strong absorption bands at ~1350 cm⁻¹ (S=O asymmetric stretch) and ~1150 cm⁻¹ (S=O symmetric stretch) confirm sulfonamide formation.
- Mass spectrometry : Molecular ion peaks align with the calculated molecular weight (C₁₈H₁₄F₃N₂O₂S₂: 424.05 g/mol).
Comparative Analysis of Alternative Synthetic Approaches
While the above route is most reported, alternative methods include:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the pyridine ring or the sulfonamide group, potentially leading to the formation of amines or other reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or sulfone derivatives.
Scientific Research Applications
Medicinal Chemistry
N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide has garnered attention for its potential as a pharmaceutical agent. Its applications include:
- Antimicrobial Activity : Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, studies have shown that this compound demonstrates antibacterial activity against both Gram-positive and Gram-negative bacteria, with zones of inhibition comparable to established antibiotics like sulfadiazine and sulfamethoxazole .
| Compound | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|
| This compound | 18 | 32 |
| Sulfadiazine | 29.67 | 16 |
| Sulfamethoxazole | 27.67 | 16 |
- Anticancer Potential : The compound is being investigated for its anticancer properties. It may act as an inhibitor of specific kinases involved in cancer cell proliferation. Studies have indicated that similar compounds in this class can exhibit selective inhibition against Aurora kinases, which are critical targets in cancer therapy .
Chemical Synthesis
In synthetic chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique functional groups allow for various modifications that can lead to new compounds with tailored properties.
Material Science
The compound is also being explored for its potential applications in materials science. Its structural characteristics make it suitable for the development of advanced materials such as organic semiconductors and catalysts. The trifluoromethyl group enhances the electronic properties of the compound, making it valuable in electronic applications .
Case Studies and Research Findings
Several studies have focused on the biological activities of this compound:
- Antimicrobial Evaluation : A study demonstrated that sulfonamide hybrids showed significant antibacterial activity against various strains, highlighting the potential of this compound in treating bacterial infections .
- Anticancer Research : Investigations into kinase inhibitors revealed that compounds similar to this compound could effectively inhibit tumor growth in vitro, suggesting promising therapeutic applications .
Mechanism of Action
The mechanism of action of N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide would depend on its specific application. In a medicinal context, it might interact with specific molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Data Table: Comparative Analysis
Research Findings and Implications
- Thiophene vs. Benzyloxy : The thiophene moiety offers superior π-π stacking interactions compared to benzyloxy groups in 17d, which may enhance binding to aromatic-rich enzyme pockets .
- Fluorination : Fluorinated analogs () demonstrate enhanced metabolic stability, but the target compound’s single -CF₃ group balances lipophilicity and solubility .
Biological Activity
N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide is a compound of significant interest due to its potential biological activities. This article provides an overview of its biological properties, including antimicrobial, anticancer, and other therapeutic potentials, supported by case studies and research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure features a thiophene ring, a pyridine moiety, and a trifluoromethyl group, which contribute to its biological activity.
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit notable antimicrobial properties. For instance, a study on sulfonamide hybrids demonstrated that certain compounds showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, the compound exhibited zones of inhibition comparable to established antibiotics such as sulfadiazine and sulfamethoxazole .
Table 1: Antimicrobial Activity Comparison
| Compound | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|
| This compound | 18 | 32 |
| Sulfadiazine | 29.67 | 16 |
| Sulfamethoxazole | 27.67 | 16 |
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. The compound has shown cytotoxic effects against several cancer cell lines, including human cervical (HeLa) and colon adenocarcinoma (Caco-2) cells. The IC50 values for these cells were reported to be significantly lower than those for control compounds, indicating potent anticancer activity .
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 10 |
| Caco-2 | 15 |
| MCF7 (Breast) | 12 |
The biological activity of this compound can be attributed to its ability to inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation. Preliminary studies suggest that it may act as an inhibitor of key metabolic pathways such as dihydropteroate synthase (DHPS), which is crucial for folate synthesis in bacteria . Additionally, the trifluoromethyl group is known to enhance lipophilicity, potentially improving membrane permeability and bioavailability.
Case Studies
- Antibacterial Evaluation : A study conducted on various sulfonamide derivatives, including the target compound, highlighted its effectiveness against multidrug-resistant strains of bacteria. The results showed that modifications in the sulfonamide structure could lead to enhanced antibacterial properties .
- Cytotoxicity Screening : In vitro screening against multiple cancer cell lines revealed that the compound selectively induces apoptosis in malignant cells while exhibiting low toxicity towards normal cells. This selectivity is crucial for developing safer therapeutic agents .
Q & A
Advanced Question
- X-ray crystallography : Determines precise spatial arrangement of the trifluoromethyl and sulfonamide groups, resolving potential stereochemical conflicts .
- 2D NMR (HSQC, HMBC) : Assigns proton-carbon correlations, particularly for overlapping signals in the pyridine-thiophene region .
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (C₁₈H₁₄F₃N₂O₂S₂) and detects trace impurities .
What biological targets are hypothesized for this compound, and how are binding assays designed?
Basic Question
Hypotheses include kinase inhibition (e.g., JAK2) or GPCR modulation due to structural analogs . Assay design:
- In vitro kinase assays : Use recombinant enzymes with ATP-competitive ELISA to measure IC₅₀ .
- Cellular uptake studies : Radiolabel the sulfonamide group (³⁵S) to track intracellular accumulation .
How does the trifluoromethyl group influence structure-activity relationships (SAR)?
Advanced Question
- Lipophilicity : The -CF₃ group increases logP by ~1.5 units, enhancing membrane permeability (measured via PAMPA assays) .
- Metabolic stability : In microsomal studies, -CF₃ reduces oxidative metabolism compared to -CH₃ analogs .
Data Table : Comparison of Analogues
| Substituent | logP | Metabolic Half-life (hr) |
|---|---|---|
| -CF₃ | 3.2 | 4.7 |
| -CH₃ | 1.7 | 1.2 |
| -Cl | 2.9 | 3.5 |
| Data from in vitro studies of related sulfonamides |
What computational strategies predict binding modes with putative targets?
Advanced Question
- Molecular docking (AutoDock Vina) : Screen against kinase homology models; prioritize poses with sulfonamide oxygen forming H-bonds to catalytic lysine .
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns; analyze RMSD fluctuations in the pyridine ring .
How to address contradictions in reported synthetic yields for similar sulfonamides?
Advanced Question
Discrepancies arise from:
- Protecting group strategies : Boc vs. Fmoc for amine intermediates may alter reaction efficiency .
- Workup protocols : Acidic quenching (pH 2–3) vs. neutral extraction affects sulfonamide crystallinity .
Resolution : Conduct design of experiments (DoE) to test variables (e.g., temperature, solvent ratio) and identify Pareto-optimal conditions .
Which analytical methods detect degradation products under stress conditions?
Basic Question
- Forced degradation : Expose to UV (254 nm), heat (60°C), and acidic/basic hydrolysis.
- LC-MS/MS : Identify hydrolysis products (e.g., cleaved sulfonamide) and oxidative metabolites .
How do structural analogs inform lead optimization?
Advanced Question
- Directing groups : Install -OMe at pyridine C3 to steer coupling to C2 .
- Microwave-assisted synthesis : Reduces side products by accelerating reaction kinetics (30 min vs. 12 hr conventional) .
How is metabolic stability assessed in preclinical studies?
Basic Question
- Liver microsome assays : Incubate with human/rat microsomes; quantify parent compound via LC-MS .
- CYP450 inhibition screening : Use fluorogenic substrates to identify off-target effects on CYP3A4/2D6 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
